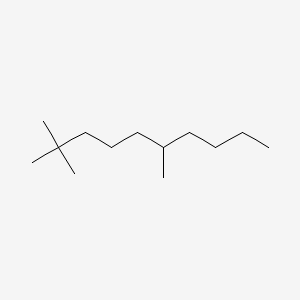
2,2,6-Trimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, characterized by its three methyl groups attached to the second and sixth carbon atoms of the decane chain. This compound is typically a colorless liquid at room temperature and is known for its relatively low volatility and high stability.
Synthetic Routes and Reaction Conditions:
Alkylation of Decane: One common method involves the alkylation of decane with isopropyl groups. This process typically uses a strong base like sodium hydride to facilitate the reaction.
Rearrangement Reactions: Another method includes the rearrangement of 1-decene with isopropyl groups under specific catalytic conditions to yield this compound.
Industrial Production Methods:
Catalytic Cracking: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons, followed by selective hydrogenation and purification processes.
Fractional Distillation: Post-synthesis, fractional distillation is often employed to isolate and purify this compound from a mixture of hydrocarbons.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the conditions and reagents used.
Substitution: This compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Halogenation: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation Products: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Halogenated Compounds: Halogenation typically yields compounds like 2,2,6-trimethyl-1-chlorodecane.
Applications De Recherche Scientifique
2,2,6-Trimethyldecane has several applications across various fields:
Chemistry: It is used as a solvent and a reference compound in chromatographic analysis due to its stability and well-defined properties.
Biology: In biological studies, it serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: While not directly used in therapeutics, it is often part of studies related to drug delivery systems and the behavior of hydrophobic compounds in biological membranes.
Industry: It is utilized in the formulation of lubricants, fuels, and as a diluent in the production of resins and coatings.
Mécanisme D'action
The effects of 2,2,6-Trimethyldecane are primarily physical rather than biochemical due to its inert nature. Its mechanism of action in applications like solvents or lubricants involves:
Solubility: Its ability to dissolve various organic compounds without reacting with them.
Lubrication: Reducing friction between surfaces due to its molecular structure and physical properties.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethyldecane: Another branched alkane with similar molecular weight and properties but different branching positions.
2,2,4-Trimethylpentane (Isooctane): Known for its use in gasoline, it shares the branched structure but has a shorter carbon chain.
Uniqueness:
Branching Pattern: The specific branching at the second and sixth positions makes 2,2,6-Trimethyldecane unique in its physical and chemical properties compared to other branched alkanes.
Applications: Its specific use in industrial applications like lubricants and solvents highlights its unique stability and low volatility.
Propriétés
Numéro CAS |
62237-97-2 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,2,6-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-9-12(2)10-8-11-13(3,4)5/h12H,6-11H2,1-5H3 |
Clé InChI |
GHVQJGOEZGHZJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


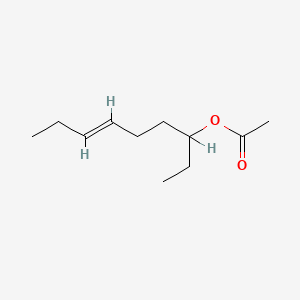

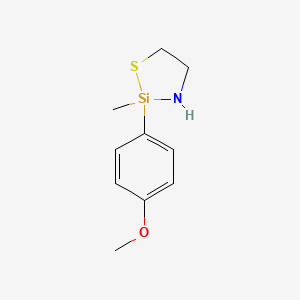
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
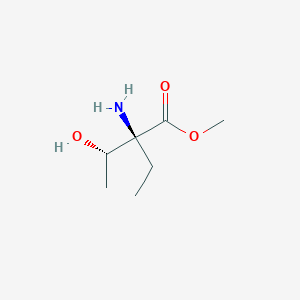

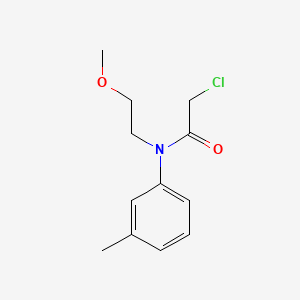

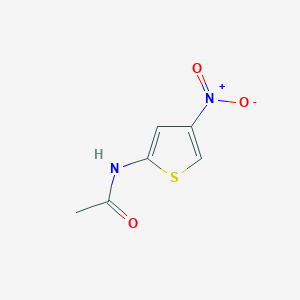
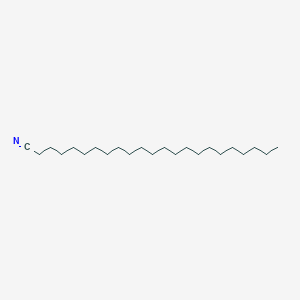

![[NH2Me2][(RuCl((S)-xylbinap))2(mu-Cl)3]](/img/structure/B15348648.png)
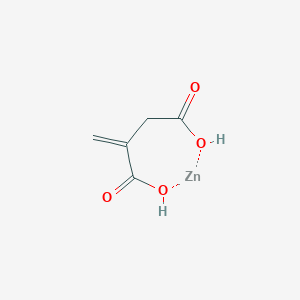
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
